Vapor Pressure Comparison: Ethyltrimethylsilane vs. Tetramethylsilane (TMS)
Ethyltrimethylsilane (ETMS) exhibits a significantly lower vapor pressure than its fully methylated analog, tetramethylsilane (TMS). At 25°C, the vapor pressure of ETMS is 219.9 mmHg, compared to 79.9 mmHg for TMS . This represents a 2.75-fold difference in volatility. This property directly impacts the mass transport and delivery in gas-phase processes like CVD. The lower volatility of ETMS necessitates different bubbler temperature and carrier gas flow settings for achieving equivalent precursor flux, making direct substitution without process re-optimization unfeasible.
| Evidence Dimension | Vapor Pressure at 25°C |
|---|---|
| Target Compound Data | 219.9 mmHg (0.293 bar) |
| Comparator Or Baseline | Tetramethylsilane (TMS): 79.9 mmHg |
| Quantified Difference | ETMS is ~2.75x more volatile than TMS at room temperature. |
| Conditions | Measured at 25°C (standard temperature) |
Why This Matters
This difference in vapor pressure dictates precursor delivery system parameters; using TMS in an ETMS-optimized process would result in insufficient precursor flux, leading to lower deposition rates and potentially different film properties.
